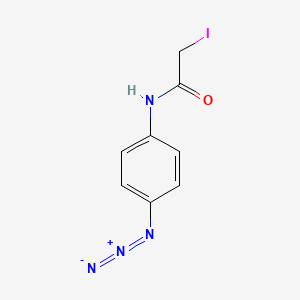
N-(4-azidophenyl)-2-iodoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-azidophenyl)-2-iodoacetamide (NAPIA) is an organic compound with a unique combination of properties that make it a powerful tool for scientific research. It is a versatile chemical reagent with a wide range of applications in organic synthesis, biochemistry, and chemical biology. NAPIA is a small molecule that can be used to modify proteins, nucleic acids, and other biological molecules. It has a high reactivity and selectivity, making it an ideal reagent for a variety of experiments.
Mechanism of Action
N-(4-azidophenyl)-2-iodoacetamide acts as a bifunctional reagent, meaning it has two reactive groups that can react with different molecules. The azide group of N-(4-azidophenyl)-2-iodoacetamide can react with nucleophiles such as amines, thiols, and phenols, while the iodoacetamide group can react with electrophiles such as alkenes and alkynes. The reaction of N-(4-azidophenyl)-2-iodoacetamide with proteins and other biological molecules is typically a reversible reaction, meaning that the modification can be reversed by exposure to a reducing agent.
Biochemical and Physiological Effects
N-(4-azidophenyl)-2-iodoacetamide has been used to study the structure and function of proteins and other biological molecules. It has been used to modify proteins to alter their structure and function, and to study the interactions between proteins and other molecules. In addition, N-(4-azidophenyl)-2-iodoacetamide has been used to study the biochemical and physiological effects of modified proteins and other molecules.
Advantages and Limitations for Lab Experiments
N-(4-azidophenyl)-2-iodoacetamide is a useful reagent for lab experiments due to its high reactivity and selectivity. It is a relatively small molecule, making it easy to handle and store. In addition, it is relatively inexpensive and can be stored for long periods of time. However, it is important to note that N-(4-azidophenyl)-2-iodoacetamide is a hazardous compound and should be handled with caution.
Future Directions
The use of N-(4-azidophenyl)-2-iodoacetamide in scientific research is still in its early stages, and there are many potential future directions for its use. These include the use of N-(4-azidophenyl)-2-iodoacetamide to modify proteins for therapeutic applications, the use of N-(4-azidophenyl)-2-iodoacetamide to study protein-protein interactions, and the use of N-(4-azidophenyl)-2-iodoacetamide to study the structure and function of nucleic acids. In addition, N-(4-azidophenyl)-2-iodoacetamide could be used to study the effects of modified proteins on cellular processes, and to develop new tools for imaging and detection.
Synthesis Methods
N-(4-azidophenyl)-2-iodoacetamide can be synthesized from 4-azidophenol and 2-iodoacetic acid in a two-step reaction. The first step involves the reaction of 4-azidophenol with 2-iodoacetic acid in the presence of a base to form N-(4-azidophenyl)-2-iodoacetamide. The second step involves the removal of the azide group from N-(4-azidophenyl)-2-iodoacetamide to form the desired product. The reaction is carried out in aqueous solution at room temperature.
Scientific Research Applications
N-(4-azidophenyl)-2-iodoacetamide is widely used in scientific research as a tool to modify proteins and other biological molecules. It can be used to modify proteins and nucleic acids to alter their structure and function. It can also be used to attach fluorescent labels to proteins and other molecules for imaging and detection. In addition, N-(4-azidophenyl)-2-iodoacetamide can be used to modify the structure of small molecules to study their interactions with proteins and other biological molecules.
properties
IUPAC Name |
N-(4-azidophenyl)-2-iodoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN4O/c9-5-8(14)11-6-1-3-7(4-2-6)12-13-10/h1-4H,5H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRFOMLULPHOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CI)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Azidophenyl)-2-iodoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide](/img/structure/B6598782.png)





![1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]-](/img/structure/B6598817.png)
![4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine](/img/structure/B6598822.png)
![ethyl 2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B6598824.png)

![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid](/img/structure/B6598836.png)

